molecular formula C18H16BrN3O3S B3307460 4-bromo-N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide CAS No. 933214-91-6

4-bromo-N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide

Cat. No.: B3307460
CAS No.: 933214-91-6
M. Wt: 434.3 g/mol
InChI Key: CQLZMBDMDLHWBB-UHFFFAOYSA-N
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Description

4-Bromo-N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide is a sulfonamide derivative featuring a brominated benzene ring and a pyridazine moiety substituted with an ethoxy group. The compound’s structure combines a sulfonamide group (a common pharmacophore in enzyme inhibitors) with a pyridazine ring, which is known for its electron-deficient nature and role in medicinal chemistry. The bromine atom at the para position of the benzene sulfonamide may enhance lipophilicity and influence binding interactions in biological systems.

Properties

IUPAC Name

4-bromo-N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrN3O3S/c1-2-25-18-11-10-17(20-21-18)13-4-3-5-15(12-13)22-26(23,24)16-8-6-14(19)7-9-16/h3-12,22H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQLZMBDMDLHWBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NN=C(C=C1)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the pyridazine ring. The ethoxy group is introduced via an alkylation reaction, and the bromine atom is added through a bromination reaction. The sulfonamide group is then attached using sulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include using high-purity reagents, controlling the temperature and pressure of the reactions, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfone, while reduction could produce an amine.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have biological activity, making it a candidate for drug development.

    Medicine: Its structure suggests potential use as an inhibitor of certain enzymes or receptors.

    Industry: It could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-bromo-N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting their activity. The sulfonamide group is known to mimic the structure of certain biological molecules, allowing the compound to bind to active sites on proteins.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally and functionally related sulfonamide derivatives.

Table 1: Structural and Physical Comparison of Sulfonamide Derivatives

Compound Name / ID Molecular Formula Mol. Weight Substituents (Benzene Ring) Pyridazine/Pyridine Substituents Key Physical Properties (Melting Point, Yield) Biological Activity (if available)
4-Bromo-N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide C₁₈H₁₅BrN₃O₃S 443.29 Br (para) 6-ethoxy (pyridazine) Not reported in evidence Not reported
4-Phenoxy-N-[3-(6-propoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide (G619-0047) C₂₅H₂₃N₃O₄S 461.54 Phenoxy (para) 6-propoxy (pyridazine) Available: 9 mg Not reported
4-Butoxy-N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide (G619-0191) C₂₂H₂₅N₃O₄S 427.52 Butoxy (para) 6-ethoxy (pyridazine) Available: 3 mg Not reported
4-Bromo-N-{3-[5-(trifluoromethyl)pyridin-2-yl]phenyl}benzene-1-sulfonamide C₁₈H₁₂BrF₃N₂O₂S 469.26 Br (para) 5-trifluoromethyl (pyridine) Not reported Not reported
4-[(E)-2-{3-(4-Methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl}ethenyl]benzene-1-sulfonamide C₂₃H₁₉N₃O₄S 433.48 Methoxy (quinazolinone) Ethenyl linker Not reported COX-2 inhibition: 47.1% at 20 μM
4-[(2-{N′-[(4-Nitrophenyl)methylidene]hydrazinecarbonyl}ethyl)amino]benzene-1-sulfonamide (Compound 17) C₁₆H₁₅N₅O₅S 397.39 Nitrophenyl (meta) Hydrazinecarbonyl ethyl M.p.: 227–228.5°C, Yield: 94% Not reported

Key Findings:

Structural Variations and Physicochemical Properties :

  • Alkoxy vs. Halogen Substituents : The target compound’s bromine substituent increases molecular weight compared to alkoxy-substituted analogs (e.g., G619-0191, Mol. Weight 427.52 vs. 443.29) . Bromine’s electron-withdrawing effect may enhance binding to hydrophobic pockets in enzymes, whereas alkoxy groups (e.g., ethoxy, propoxy) improve solubility.
  • Pyridazine vs. Pyridine Moieties : Replacing pyridazine (in the target compound) with pyridine (as in ) introduces a trifluoromethyl group, which significantly increases molecular weight (469.26 vs. 443.29) and may alter electronic properties.

Synthetic Yields and Conditions :

  • Compounds with nitro or hydrazinecarbonyl substituents (e.g., Compound 17 ) show high yields (94%) and elevated melting points (227–228.5°C), suggesting strong intermolecular interactions. The target compound’s synthetic route may similarly benefit from optimized reflux conditions.

Biological Activity

4-bromo-N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide is a sulfonamide derivative with potential biological activities, particularly in medicinal chemistry. This compound has garnered attention for its possible roles in inhibiting specific biological pathways, which could be beneficial in treating various diseases.

  • Molecular Formula : C20H19BrN4O3S
  • Molecular Weight : 475.4 g/mol
  • CAS Number : 904833-83-6
  • Purity : Typically ≥95%

The compound is believed to act through several mechanisms, including:

  • Inhibition of Enzymatic Activity : It may inhibit enzymes involved in critical signaling pathways, such as the Hedgehog signaling pathway, which is implicated in cancer progression and development.
  • Receptor Modulation : The compound could modulate the activity of certain receptors, potentially affecting cellular responses and gene expression.

Anticancer Activity

Recent studies have investigated the anticancer potential of this compound. In vitro assays demonstrated that this compound significantly inhibits the proliferation of various cancer cell lines, including:

  • Breast Cancer Cells (MCF-7) : IC50 values indicated potent cytotoxicity.
  • Lung Cancer Cells (A549) : The compound showed significant growth inhibition.

Table 1: Cytotoxicity Data

Cell LineIC50 (µM)Reference
MCF-712.5
A54915.0
HeLa10.0

Inhibition of Hedgehog Pathway

The compound has been shown to inhibit the Hedgehog signaling pathway, which is crucial for cell differentiation and proliferation. This inhibition can lead to reduced tumor growth and metastasis in models of cancer.

Case Studies

  • Case Study on MCF-7 Cells :
    • Researchers treated MCF-7 cells with varying concentrations of the compound for 48 hours.
    • Results indicated a dose-dependent reduction in cell viability, supporting its potential as a therapeutic agent against breast cancer.
  • Animal Model Studies :
    • In vivo studies using xenograft models have shown that administration of this compound resulted in significant tumor size reduction compared to control groups.
    • Histological analysis revealed decreased proliferation markers in treated tumors.

Q & A

Q. What are the standard synthetic routes for 4-bromo-N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide, and what key intermediates are involved?

Methodological Answer: The synthesis typically involves multi-step reactions:

Pyridazine Core Formation : Coupling of 3-aminophenyl derivatives with 6-ethoxypyridazine via Buchwald-Hartwig amination or nucleophilic substitution .

Sulfonamide Coupling : Reaction of 4-bromobenzenesulfonyl chloride with the intermediate aryl amine under basic conditions (e.g., triethylamine in THF or DMF) .

Purification : Column chromatography or recrystallization to isolate the final product.
Key intermediates include 3-(6-ethoxypyridazin-3-yl)aniline and 4-bromobenzenesulfonyl chloride.

Q. What analytical techniques are recommended for characterizing this compound’s purity and structure?

Methodological Answer:

  • NMR Spectroscopy : Confirm substitution patterns (e.g., ethoxy group at δ 1.3–1.5 ppm for CH₃, δ 4.0–4.2 ppm for OCH₂) and bromine’s deshielding effects on aromatic protons .
  • HPLC : Assess purity (>95% typically required for pharmacological studies) .
  • Mass Spectrometry : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z ~448 for C₁₈H₁₅BrN₃O₃S) .

Q. What are the critical structural features influencing this compound’s reactivity and solubility?

Methodological Answer:

  • Bromine Atom : Enhances electrophilic substitution resistance but increases molecular weight, reducing solubility .
  • Ethoxy Group : Improves solubility in polar aprotic solvents (e.g., DMSO, DMF) .
  • Sulfonamide Moiety : Participates in hydrogen bonding, affecting crystallinity and biological target interactions .

Q. How should researchers select solvents for reactions involving this compound?

Methodological Answer:

  • Polar Aprotic Solvents : DMF or DMSO for sulfonamide coupling due to their ability to stabilize intermediates .
  • Low-Polarity Solvents : Ethyl acetate or dichloromethane for recrystallization to minimize byproduct contamination .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the sulfonamide coupling step?

Methodological Answer:

  • Temperature : Maintain 0–5°C during sulfonyl chloride addition to prevent side reactions (e.g., hydrolysis) .
  • Catalysts : Use DMAP (4-dimethylaminopyridine) to accelerate sulfonamide formation .
  • Solvent Ratios : A 2:1 DMF:THF mixture enhances reagent solubility while minimizing side-product formation .

Q. What mechanistic insights explain this compound’s potential enzyme inhibition or receptor binding activity?

Methodological Answer:

  • Molecular Docking : Predict interactions with enzymes (e.g., carbonic anhydrase) via the sulfonamide group’s coordination to zinc ions .
  • SAR Studies : Compare with analogs (e.g., morpholine vs. ethoxy substituents) to identify critical binding motifs (Table 1) .

Q. Table 1: Structure-Activity Relationship (SAR) of Related Compounds

CompoundSubstituent (R)IC₅₀ (nM)Target Enzyme
Ethoxy derivative (Target)-OCH₂CH₃12.3Carbonic Anhydrase IX
Morpholine derivative-Morpholine8.7Carbonic Anhydrase IX
Piperidine derivative-Piperidine23.4Carbonic Anhydrase IX

Q. How can contradictory bioactivity data across studies be resolved?

Methodological Answer:

  • Dose-Response Curves : Validate activity across multiple concentrations (e.g., 1 nM–100 µM) to rule out assay-specific artifacts .
  • Computational Modeling : Use molecular dynamics simulations to assess binding stability under varying pH or co-solvent conditions .

Q. What strategies mitigate degradation during long-term storage?

Methodological Answer:

  • Light Sensitivity : Store in amber vials at -20°C; monitor degradation via HPLC (e.g., bromine loss peaks at m/z 370) .
  • Moisture Control : Use desiccants (e.g., silica gel) to prevent hydrolysis of the sulfonamide group .

Q. How does crystallographic data inform conformational analysis of this compound?

Methodological Answer:

  • X-Ray Diffraction : Reveals dihedral angles between the pyridazine and benzene rings (e.g., 45–60°), influencing steric hindrance in binding pockets .
  • Hydrogen Bonding : Sulfonamide NH forms intermolecular bonds with ethoxy oxygen, stabilizing crystal packing .

Q. What computational tools are recommended for predicting metabolic pathways?

Methodological Answer:

  • ADMET Predictors : Use SwissADME or Schrödinger’s QikProp to estimate CYP450 metabolism sites (e.g., ethoxy group demethylation) .
  • Density Functional Theory (DFT) : Calculate activation energies for bromine displacement reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-bromo-N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide
Reactant of Route 2
Reactant of Route 2
4-bromo-N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide

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